

literature review on 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-METHYLBENZOFURAZAN-1-OXIDE

Cat. No.: B090925

[Get Quote](#)

5-Methylbenzofurazan-1-oxide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for **5-methylbenzofurazan-1-oxide** is limited. This guide provides a comprehensive overview based on its known chemical properties and the well-documented characteristics of the broader benzofurazan oxide (benzofuroxan) class of compounds.

Introduction

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofurazan oxide class. Benzofurazan oxides are noted for their diverse biological activities, which are attributed to their ability to act as nitric oxide (NO) donors and induce oxidative stress, making them promising candidates for therapeutic development. This document provides a technical overview of the known properties of **5-methylbenzofurazan-1-oxide** and the general synthesis, biological activities, and mechanisms of action of the benzofurazan oxide family.

Chemical and Physical Properties

Limited specific experimental data for **5-methylbenzofurazan-1-oxide** is available. The following table summarizes its basic chemical identifiers and physicochemical properties.

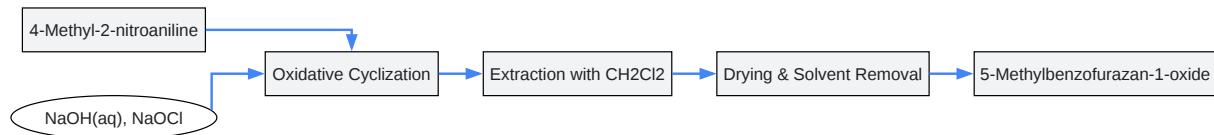
Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₂	Cheméo[1]
Molecular Weight	150.13 g/mol	Cheméo[1]
CAS Number	19164-41-1	Cheméo[1]
Appearance	Not specified (likely a solid)	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-

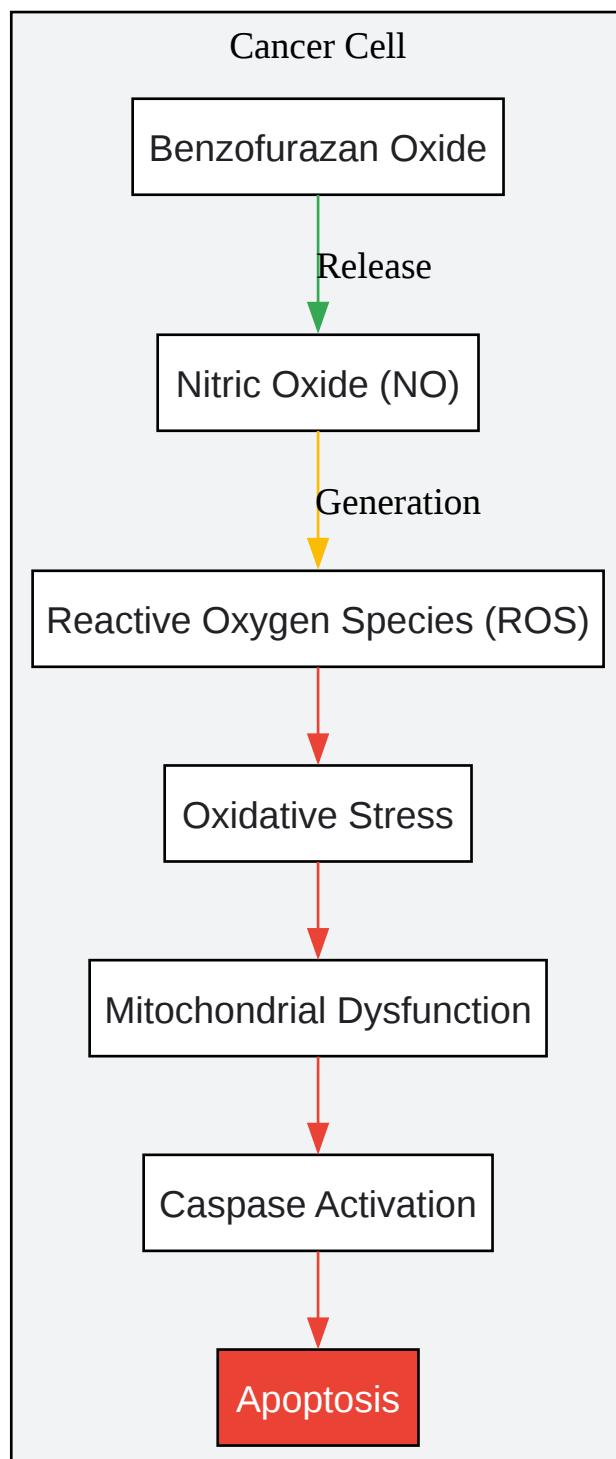
Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-methylbenzofurazan-1-oxide** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on general methods for preparing benzofurazan oxides. The most common method is the oxidative cyclization of the corresponding ortho-nitroaniline.[2]

Proposed Experimental Protocol: Oxidative Cyclization of 4-Methyl-2-nitroaniline

This protocol is a generalized procedure and would require optimization for the specific synthesis of **5-methylbenzofurazan-1-oxide**.


Materials:


- 4-Methyl-2-nitroaniline
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
- Sodium hydroxide (NaOH)

- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, rotary evaporator)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methyl-2-nitroaniline in a suitable solvent mixture, such as aqueous sodium hydroxide.
- Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane.
- Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. The final product should be characterized by techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [literature review on 5-METHYLBENZOFURAZAN-1-OXIDE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090925#literature-review-on-5-methylbenzofurazan-1-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

